molecular formula C17H14FNOS2 B6477509 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-fluorobenzamide CAS No. 2640885-24-9

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-fluorobenzamide

Cat. No. B6477509
CAS RN: 2640885-24-9
M. Wt: 331.4 g/mol
InChI Key: GHNODJQBSUMUFS-UHFFFAOYSA-N
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Description

2,2’-Bithiophene is an organic compound and is the most common of the three isomers with formula (C4H3S)2 . It is a colorless solid, although commercial samples are often greenish .


Synthesis Analysis

2,2’-Bithiophene is typically prepared by cross-coupling starting from 2-halothiophenes . In a study, 2,2’-Bithiophene and thieno [3,2-b]thiophene were polymerized separately with bis (2,3-dialkylthienyl)benzo [1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .


Molecular Structure Analysis

2,2’-Bithiophene has a molecular formula of C8H6S2 . The compound is a relatively large π-conjugated structure, which could enhance intermolecular π-π interactions .


Chemical Reactions Analysis

In a study, new π-conjugated Schiff base oligomers containing 3,3′-dicyano-2,2′-bithiophene (BT2CN), i.e., DPPTh-BT2CN, DPPPy-BT2CN and 2FIID-BT2CN based on diketopyrrolopyrrole (DPP) and isoindigo (IID) derivatives, were synthesized .


Physical And Chemical Properties Analysis

2,2’-Bithiophene has a molar mass of 166.26 g·mol−1 . It has a melting point of 31.1 °C and a boiling point of 260 °C .

Scientific Research Applications

Mechanism of Action

The mechanism of action of a drug is not just limited to its interaction with one specific target and the response that ensues . This is “pharmacodynamics”: the study of how a drug acts on a living organism, including the pharmacologic response and the duration and magnitude of response observed relative to the concentration of the drug at an active site in the organism .

Future Directions

Bithiophene and its derivatives have been extensively applied as building blocks in conjugated polymers for organic field-effect transistor applications . They have attracted much attention in organic electronics, especially in polymer solar cells . Therefore, future research may focus on exploring their potential applications in these areas.

properties

IUPAC Name

3-fluoro-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNOS2/c18-13-4-1-3-12(11-13)17(20)19-9-8-14-6-7-16(22-14)15-5-2-10-21-15/h1-7,10-11H,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNODJQBSUMUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-fluorobenzamide

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